2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
CAS No.: 96319-39-0
Cat. No.: VC20153346
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride - 96319-39-0](/images/structure/VC20153346.png)
Specification
CAS No. | 96319-39-0 |
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Molecular Formula | C8H6ClN3O |
Molecular Weight | 195.60 g/mol |
IUPAC Name | 2-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C8H6ClN3O/c1-5-6(7(9)13)8-10-3-2-4-12(8)11-5/h2-4H,1H3 |
Standard InChI Key | HUFUAOQPGBVOFG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN2C=CC=NC2=C1C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-dense heterocycles. The scaffold comprises a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with substituents at key positions:
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Position 2: Methyl group (–CH₃)
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Position 3: Carbonyl chloride (–COCl)
The planar structure facilitates π-π stacking interactions in biological systems, while the electron-withdrawing carbonyl chloride enhances reactivity toward nucleophiles, making it a versatile electrophile in coupling reactions .
Physicochemical Data
Key properties derived from experimental and computational studies include:
Property | Value |
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Molecular formula | C₈H₆ClN₃O |
Molecular weight | 195.606 g/mol |
Exact mass | 195.020 Da |
Topological polar surface area | 47.26 Ų |
LogP (octanol-water) | 1.4167 |
HS Code | 2933990090 |
Notably, melting and boiling points remain uncharacterized in available literature, likely due to the compound’s instability under thermal conditions .
Synthetic Methodologies
Classical Synthesis from Pyrazole Precursors
The most cited route, reported by Huppatz et al. (1985), involves a multi-step sequence starting with 5-amino-3-methylpyrazole:
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Cyclocondensation: Reaction with diethyl malonate under basic conditions (sodium ethanolate) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups at positions 5 and 7 with chlorine atoms, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
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Selective Substitution: Reacting the dichloro intermediate with morpholine selectively replaces the C7 chlorine, yielding 7-morpholino derivatives .
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Carbonyl Chloride Formation: The carboxylic acid precursor (CAS 96319-38-9) is treated with thionyl chloride (SOCl₂) or POCl₃ to install the –COCl group .
Alternative Routes via Carboxylic Acid Intermediates
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) serves as a direct precursor. Chlorination with SOCl₂ in anhydrous dichloromethane generates the acyl chloride in near-quantitative yield, as demonstrated in radiolabeling studies for positron emission tomography (PET) tracer synthesis .
Applications in Drug Discovery and Medicinal Chemistry
PI3Kδ Inhibitors for Respiratory Diseases
A 2022 study identified 2-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride as a key intermediate in synthesizing CPL302253, a potent PI3Kδ inhibitor (IC₅₀ = 2.8 nM). The morpholino-pyrimidine motif, introduced via nucleophilic substitution, enhances selectivity for the δ-isoform over α, β, and γ isoforms by 100-fold. This compound shows promise as an inhaled therapeutic for asthma and chronic obstructive pulmonary disease (COPD) .
Antiparasitic Agents Targeting mPPases
Derivatives of this scaffold inhibit membrane-bound pyrophosphatases (mPPases) in Plasmodium falciparum, the malaria parasite. A 2021 study reported pyrazolo[1,5-a]pyrimidine-based inhibitors with low micromolar activity (IC₅₀ = 3–8 µM), disrupting proton pumping in acidocalcisomes and impairing parasite viability .
Radiolabeled Probes for Neuroinflammation Imaging
The acyl chloride’s reactivity enables conjugation to amine-containing ligands. In 2017, researchers synthesized an IRAK4-targeting PET tracer by coupling it to a piperazine-modified pyrazole, achieving high blood-brain barrier permeability for imaging neuroinflammatory pathways .
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